N-Nitroso-di-n-butylamine-d18
Description
Significance of N-Nitroso Compounds in Chemical and Biological Sciences
N-Nitroso compounds are of significant interest in both chemical and biological sciences due to their diverse roles and activities. In chemistry, they serve as versatile intermediates and reagents in organic synthesis. aquigenbio.com They are utilized in the creation of complex molecules and as nitrosating agents. aquigenbio.com In the biological realm, N-nitroso compounds are extensively studied for their metabolic pathways and interactions with biological systems. acs.org Many N-nitroso compounds are recognized as environmental mutagens and carcinogens, present in various sources such as tobacco smoke and certain foods. mdpi.com This has prompted extensive research into their mechanisms of action and potential health risks. mdpi.comscienceasia.org Their ability to induce cellular changes makes them important tools for studying the processes of carcinogenesis. acs.org
Rationale for Research on N-Nitroso-di-n-butylamine (NDBA) as a Model Compound
N-Nitroso-di-n-butylamine (NDBA) is frequently selected as a model compound in scientific investigations for several key reasons. As a member of the nitrosamine (B1359907) family, NDBA is a well-characterized compound that serves as a representative example for studying the broader class of N-nitroso compounds. veeprho.com Its use as a reference material is essential for analytical method development, validation, and quality control in various industries. veeprho.com NDBA is also a known contaminant found in sources like drinking water, making it a relevant subject for environmental and toxicological studies. medchemexpress.comclearsynth.com Research on NDBA helps in understanding the formation, occurrence, and potential effects of nitrosamines in the environment.
Role of Deuterated Isotopologues, including N-Nitroso-di-n-butylamine-d18, in Advanced Research Methodologies
Deuterated isotopologues, which are molecules where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612), play a crucial role in modern research methodologies. clearsynth.com The substitution of hydrogen with deuterium alters the compound's mass, providing a distinct signature that is invaluable in analytical techniques. spectroscopyonline.com
This compound is the deuterium-labeled form of NDBA. veeprho.com This isotopically labeled version is particularly vital in analytical chemistry, especially in mass spectrometry-based methods. veeprho.com It is commonly used as an internal standard for the accurate quantification of its non-deuterated counterpart, NDBA, in various complex samples. clearsynth.comveeprho.com The use of deuterated standards like this compound helps to improve the accuracy and reliability of analytical measurements by compensating for variations during sample preparation and analysis. clearsynth.com This precision is critical in fields such as environmental monitoring, food safety analysis, and pharmaceutical research. wiseguyreports.comsemanticscholar.org
Below is a table detailing the chemical properties of this compound.
| Property | Value |
| Chemical Formula | C8D18N2O |
| Molecular Weight | 176.35 g/mol lgcstandards.com |
| CAS Number | 1219798-82-9 lgcstandards.com |
| Synonyms | NDBA-d18, Dibutylnitrosamine-d18, Nitrosodibutylamine-d18 veeprho.comlgcstandards.com |
| Purity | >95% (GC) lgcstandards.com |
| Isotopic Enrichment | Min. 98% 2H schd-shimadzu.com |
| Physical State | Neat lgcstandards.com |
Properties
CAS No. |
1219798-82-9 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
176.355 |
IUPAC Name |
N,N-bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)nitrous amide |
InChI |
InChI=1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2 |
InChI Key |
YGJHZCLPZAZIHH-VAZJTQEUSA-N |
SMILES |
CCCCN(CCCC)N=O |
Synonyms |
Dibutylnitrosamine-d18; NDBA-d18; NSC 6830-d18; Nitrosodibutylamine-d18; N-Butyl-N-nitroso-1-butanamine-d18; |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of N Nitroso Di N Butylamine D18 for Research Applications
Methodologies for Deuterium (B1214612) Incorporation into N-Nitroso-di-n-butylamine
The synthesis of NDBA-d18 involves the introduction of eighteen deuterium atoms into the N-Nitroso-di-n-butylamine structure. This process requires specialized synthetic routes that ensure high isotopic enrichment and chemical purity.
Specific Isotopic Labeling Strategies
The primary strategy for synthesizing NDBA-d18 involves the use of a deuterated precursor. A common method is the N-alkylation of a suitable amine with a deuterated alkyl halide, followed by nitrosation. researchgate.net For NDBA-d18, this would typically involve the reaction of a deuterated di-n-butylamine with a nitrosating agent. researchgate.net
Another approach involves the Wilzbach procedure, which has been used for the tritiation of N-Nitrosodibutylamine (DBN) and could theoretically be adapted for deuteration. researchgate.net This method involves exposing the unlabeled compound to tritium (B154650) (or deuterium) gas. researchgate.net However, achieving full and specific deuteration through this method can be challenging.
Photochemical methods have also been explored for the modification of nitrosamines, though these are often used for creating different functional groups rather than isotopic labeling. acs.org
Precursor Design and Derivatization Approaches
The synthesis of NDBA-d18 relies on the availability of a fully deuterated di-n-butylamine precursor. The general synthetic pathway involves:
Synthesis of Deuterated Di-n-butylamine: This is the key starting material. It can be prepared through various methods, such as the reduction of a suitable deuterated amide or the reaction of a deuterated butyl halide with a deuterated amine.
Nitrosation: The deuterated di-n-butylamine is then reacted with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) in an acidic medium, to form N-Nitroso-di-n-butylamine-d18. researchgate.netgoogle.com The reaction is typically carried out under controlled pH conditions (around pH 3) to facilitate the formation of nitrous acid (HNO₂), the active nitrosating species. google.com
The choice of precursors is critical to ensure the final product has the desired isotopic purity and that all eighteen hydrogen atoms on the butyl chains are replaced with deuterium. isotope.comclearsynth.com
Spectroscopic and Chromatographic Validation of Deuteration
Mass Spectrometric Confirmation of Isotopic Purity
Mass spectrometry (MS) is a primary tool for verifying the isotopic enrichment of NDBA-d18. The molecular weight of unlabeled NDBA is 158.24 g/mol . The fully deuterated analogue, NDBA-d18, has a molecular weight of approximately 176.35 g/mol . lgcstandards.comaxios-research.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of nitrosamines. lcms.czhsa.gov.sg In this method, NDBA-d18 is used as an internal standard. lcms.cz The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the labeled and unlabeled compounds. For NDBA-d18, one of the monitored transitions is 177 > 66. lcms.cz By comparing the signal intensity of the deuterated standard to the unlabeled analyte, precise quantification can be achieved. veeprho.comlcms.cz The absence of significant signals at the m/z of partially deuterated species confirms high isotopic purity.
Table 1: Mass Spectrometric Data for NDBA and NDBA-d18
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monitored MRM Transition |
| N-Nitroso-di-n-butylamine (NDBA) | C₈H₁₈N₂O | 158.24 | - |
| This compound (NDBA-d18) | C₈D₁₈N₂O | 176.35 lgcstandards.comaxios-research.com | 177 > 66 lcms.cz |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise location of atoms within a molecule. fujifilm.com While ¹H NMR is used to analyze proton signals, ²H (deuterium) NMR can be used to directly observe the deuterium nuclei.
In the case of NDBA-d18, ¹H NMR spectroscopy is used to confirm the absence of protons in the butyl chains. researchgate.net The disappearance of signals corresponding to the butyl protons in the ¹H NMR spectrum, compared to the spectrum of unlabeled NDBA, provides strong evidence for successful deuteration. researchgate.net The integration of any residual proton signals can be used to quantify the isotopic purity. fujifilm.com
Furthermore, analysis of the NMR spectra can provide information about the configuration and conformation of the nitrosamine (B1359907). acs.org
Quality Assurance and Reference Material Development for NDBA-d18
The reliability of analytical results depends heavily on the quality of the reference materials used. Therefore, the development and characterization of NDBA-d18 as a certified reference material (CRM) or quality control material (QCM) is crucial. iaea.org
The production of NDBA-d18 for use as a reference standard requires stringent quality control measures to ensure its identity, purity, and isotopic enrichment. clearsynth.com This includes:
Purity Assessment: Techniques like Gas Chromatography (GC) are used to determine the chemical purity of the material, which is often required to be greater than 95% or 98%. lgcstandards.comschd-shimadzu.com
Isotopic Enrichment: Mass spectrometry is used to confirm a high isotopic enrichment, typically 98% or greater for the deuterium label. schd-shimadzu.com
Comprehensive Characterization: The material is supplied with a Certificate of Analysis (CoA) that provides detailed information about its properties, including solubility and storage conditions. clearsynth.comschd-shimadzu.com
Traceability: For certified reference materials, traceability to primary standards from national metrology institutes is established.
The availability of well-characterized NDBA-d18 allows laboratories to perform accurate and reliable quantification of NDBA in various samples, contributing to public health and safety. clearsynth.comveeprho.com
Advanced Analytical Methodologies Utilizing N Nitroso Di N Butylamine D18
Development and Validation of Quantitative Analytical Assays
The development and validation of robust analytical assays are paramount for the accurate quantification of N-nitrosamines. NDBA-d18 is frequently employed as an internal standard to compensate for variations during sample preparation and analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications with Isotope Dilution
Isotope dilution analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a preferred method for the sensitive and selective determination of N-nitrosamines. In this approach, a known amount of NDBA-d18 is spiked into the sample. The deuterated standard co-elutes with the native analyte, and the ratio of their respective signals is used for quantification. This technique effectively corrects for matrix effects and variations in instrument response.
Several validated LC-MS/MS methods have been developed for the analysis of N-nitrosamines, including NDBA, in diverse samples such as pharmaceuticals and biological fluids. nano-ntp.comhsa.gov.sgmdpi.comresearchgate.net These methods often utilize a C18 reversed-phase column with a gradient elution of mobile phases like water and methanol (B129727) containing formic acid to achieve optimal separation. mdpi.com The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and its deuterated internal standard. mdpi.com For instance, a method for quantifying seven N-nitrosamines in monoclonal antibody formulations used NDBA-d18 as one of the internal standards. shimadzu.com
The performance of these methods is rigorously validated according to international guidelines, assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). mdpi.comjapsonline.comfda.gov For example, a validated method for N-nitroso-atenolol demonstrated excellent linearity over a specified range and achieved low LOD and LOQ values, ensuring its suitability for detecting trace-level impurities. mdpi.com
Table 1: Illustrative LC-MS/MS Method Parameters for Nitrosamine (B1359907) Analysis
| Parameter | Value/Description |
| Instrumentation | Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) |
| Internal Standard | N-Nitroso-di-n-butylamine-d18 (NDBA-d18) |
| Chromatographic Column | C18 reversed-phase |
| Mobile Phase | Gradient of water and methanol with 0.1% formic acid |
| Ionization Mode | Positive-mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile N-nitrosamines like NDBA. edqm.eurestek.com Similar to LC-MS/MS, the use of NDBA-d18 as an internal standard in GC-MS analysis provides accurate quantification by correcting for analytical variabilities. nih.govresearchgate.net
Methods have been developed using solid-phase extraction (SPE) for sample pre-concentration, followed by GC-MS or GC-tandem mass spectrometry (GC-MS/MS) analysis. nih.govnih.gov Electron ionization (EI) and chemical ionization (CI) are common ionization techniques used in these methods. nih.govup.ac.za For instance, a method for the determination of eight N-nitrosamines in water utilized SPE and GC-MS/MS with EI, employing direct isotope analogues for each analyte to ensure accurate quantification. nih.gov Another approach for analyzing volatile N-nitrosamines in cosmetics used headspace solid-phase microextraction (HS-SPME) coupled with GC-MS in CI mode. researchgate.net
The validation of GC-MS methods includes assessing linearity, recovery, and method detection limits (MDLs). In one study, spiking experiments with deuterated internal standards yielded satisfactory recoveries and MDLs for the target nitrosamines. researchgate.net
High-Resolution Accurate Mass Spectrometry (HRAMS) for Enhanced Specificity
High-Resolution Accurate Mass Spectrometry (HRAMS) offers a significant advantage in the analysis of N-nitrosamines by providing enhanced specificity and reducing the potential for isobaric interferences. researchgate.netrsc.org When coupled with liquid chromatography, LC-HRAMS methods can accurately identify and quantify target compounds even in complex matrices.
A study detailing the analysis of nine N-nitrosamines utilized ultra-high-performance liquid chromatography (UHPLC) coupled to a Q-Exactive mass spectrometer. researchgate.netrsc.org This method, which employed NDBA-d18's non-deuterated counterpart (NDBA) as an analyte, demonstrated good selectivity and achieved low detection limits in various water matrices. researchgate.netrsc.org The use of HRAMS allows for the determination of the elemental composition of ions, which greatly aids in the confident identification of analytes.
Matrix-Specific Analytical Considerations for Complex Samples
The analysis of N-nitrosamines in complex samples requires careful consideration of the sample matrix to overcome potential interferences and ensure accurate results. NDBA-d18 plays a vital role in mitigating these matrix effects.
Analysis in Environmental Water Systems
N-Nitroso-di-n-butylamine is a pollutant that can be found in water systems. naarini.com The accurate monitoring of N-nitrosamines in drinking water and wastewater is crucial for public health. Isotope dilution methods using NDBA-d18 and other deuterated standards are essential for the reliable quantification of these compounds in aqueous matrices. nih.govresearchgate.netrsc.org
Analytical methods for water samples often involve a pre-concentration step, such as solid-phase extraction (SPE), to enrich the analytes before instrumental analysis by LC-MS/MS or GC-MS. nih.govmdpi.com A method developed for eight N-nitrosamines in drinking water and municipal effluent demonstrated that the use of direct isotope analogues resulted in method detection limits in the low nanogram-per-liter range and that the sample matrix had only a minor impact on these limits. nih.gov Another study employing UHPLC-HRAMS for nine nitrosamines in HPLC grade water, drinking water, and wastewater also reported low detection limits and satisfactory extraction recoveries for most analytes. researchgate.netrsc.org
Table 2: Performance of an LC-HRAMS Method for Nitrosamine Analysis in Water Matrices
| Analyte | Matrix | Extraction Recovery (%) | Detection Limit (ng/L) |
| N-nitrosodi-n-butylamine (NDBA) | Drinking Water | 68-83 | 0.4 - 12 |
| N-nitrosodi-n-butylamine (NDBA) | Wastewater | 68-83 | 0.4 - 12 |
Data adapted from a study on the analysis of nine N-nitrosamines using UHPLC-HRAMS. researchgate.netrsc.org
Quantification in Research-Relevant Biological Matrices
The quantification of N-nitrosamines in biological matrices is essential for toxicological and exposure assessment studies. The use of NDBA-d18 as an internal standard is critical to account for the complexity and variability of biological samples such as hair. researchgate.net
For example, a method was developed for the quantification of tobacco-specific nitrosamines in human hair, which can serve as a biomarker for exposure to tobacco smoke. researchgate.net In such studies, deuterated internal standards are added to the samples before processing, which typically involves digestion, extraction, and clean-up steps. The subsequent analysis by LC-MS/MS allows for the sensitive and specific measurement of the target nitrosamines. researchgate.net The use of isotope dilution compensates for any analyte loss during the extensive sample preparation process and corrects for matrix-induced signal suppression or enhancement in the mass spectrometer.
Detection in Material Science and Process Research Samples
This compound (NDBA-d18) serves as a critical internal standard in analytical methods designed to detect and quantify trace levels of nitrosamine impurities. Its application is particularly prominent in pharmaceutical process research and, by extension, in the analysis of related materials.
In pharmaceutical process research, NDBA-d18 is instrumental for monitoring the potential formation of N-nitrosamines. These compounds can emerge as impurities during the synthesis of active pharmaceutical ingredients (APIs) or the manufacturing of final drug products. sigmaaldrich.com The formation can occur when secondary, tertiary, or quaternary amines react with nitrite (B80452) salts under acidic conditions. gcms.cz Furthermore, the source of these precursor amines or nitrites can sometimes be traced back to vendor-sourced starting materials and raw materials used in the manufacturing process. gcms.cz Given the potent mutagenic nature of many nitrosamines, regulatory bodies mandate strict controls and testing. gcms.cz NDBA-d18 is added to samples at a known concentration before preparation and analysis. Because it is a deuterated analog of N-Nitroso-di-n-butylamine (NDBA), it behaves almost identically to the non-labeled analyte during extraction, chromatography, and ionization, but is distinguishable by its higher mass in a mass spectrometer. veeprho.com This allows for accurate correction for any analyte loss during sample processing, ensuring the reliability of quantification.
The relevance to material science stems from the investigation of contamination sources. For instance, packaging materials, such as those containing nitrocellulose, have been identified as a potential risk factor for the presence of N-nitrosamines in biological medicinal products. shimadzu.com Analytical methods using NDBA-d18 as an internal standard can be employed to test these materials for leachable nitrosamines, ensuring that the packaging does not contaminate the product during storage. shimadzu.com Similarly, NDBA-d18 is used in environmental analysis, such as detecting pollutants in water systems, which can involve analyzing materials that come into contact with water. clearsynth.comisotope.com
Method Detection Limits, Precision, and Accuracy for Trace-Level Quantification
The use of this compound as an internal standard is fundamental to achieving the low detection limits, high precision, and accuracy required for the trace-level quantification of nitrosamine impurities. veeprho.com Analytical methods, typically employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are validated to meet stringent regulatory guidelines. gcms.czhsa.gov.sg
Method Detection Limit (MDL) or Limit of Quantification (LOQ) is a critical performance characteristic. For instance, in the analysis of western medicines, a method using NDBA-d18 as an internal standard established a reporting limit of 'Less than 0.05 µg/g' for NDBA. hsa.gov.sg Another method for analyzing metformin (B114582) was capable of quantifying nitrosamine impurities below 10 or 20 parts per billion (ppb), depending on the ion source used. thermofisher.com A high-resolution mass spectrometry (HRAM-LC-MS) method demonstrated that while there can be interferents, they are insignificant at quantification levels like 0.5 ng/mL. lcms.cz
Precision is typically evaluated by the relative standard deviation (%RSD) of replicate measurements. Methods validated for pharmaceutical analysis consistently demonstrate high precision. For example, the precision for six consecutive injections of a 40 ng/mL nitrosamine standard was found to be less than 5% RSD. sigmaaldrich.com In another study, the reproducibility for replicate injections was within 10% RSD. scispec.co.th For quantitation in monoclonal antibody formulations, repeatability for all N-nitrosamines at the LOQ was less than 20.0%. shimadzu.com A method for analyzing sartans reported repeatability at the LOQ level to be less than 25% RSD. gcms.cz
Accuracy is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is measured. Regulatory acceptance criteria for recovery are often set between 70% and 130%. gcms.czshimadzu.com One method reported recovery for all nitrosamines during the extraction process to be between 95% and 101%. scispec.co.th Another study on metformin showed that accuracy and precision for spiked samples were well within a 15% difference and %RSD. thermofisher.com
The tables below summarize the performance metrics from various validated methods utilizing NDBA-d18.
Table 1: Method Performance for Nitrosamine Analysis using NDBA-d18 Internal Standard
| Parameter | Matrix/Method | Finding | Source(s) |
|---|---|---|---|
| Limit of Quantification (LOQ) | Western Medicines | Reporting limit for NDBA: < 0.05 µg/g | hsa.gov.sg |
| Metformin | < 10-20 ppb | thermofisher.com | |
| Sartans | LOQ low enough to ensure total nitrosamines are < 0.03 ppm | gcms.cz | |
| Precision (%RSD) | 40 ng/mL Standard | < 5% | sigmaaldrich.com |
| Blank Excipient Matrix | < 10% | scispec.co.th | |
| mAb Formulations (at LOQ) | < 20% | shimadzu.com | |
| Sartans (at LOQ) | < 25% | gcms.cz | |
| Accuracy (% Recovery) | Blank Excipient Matrix | 95% - 101% | scispec.co.th |
| mAb Formulations | 70% - 130% | shimadzu.com |
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | NDBA-d18 |
| N-Nitroso-di-n-butylamine | NDBA |
| N-nitrosodimethylamine | NDMA |
| N-nitrosodiethylamine | NDEA |
| N-nitroso-ethyl-isopropylamine | NEIPA |
| N-nitroso-diisopropylamine | NDIPA |
| N-nitroso-N-methyl-4-aminobutyric acid | NMBA |
| Olmesartan | |
| Telmisartan | |
| Irbesartan | |
| Losartan | |
| Valsartan |
Mechanistic Investigations of N Nitroso Di N Butylamine Biotransformation
Elucidation of Metabolic Pathways and Enzymatic Transformations
The metabolism of NDBA proceeds through various oxidative reactions, with hydroxylation at different carbon atoms of the butyl chains being the most significant. These transformations are catalyzed by specific enzyme systems and result in a variety of metabolites.
Alpha (α)-hydroxylation is considered a primary metabolic activation pathway for many N-nitrosodialkylamines, including NDBA. osha.govunito.it This process involves the enzymatic hydroxylation of the carbon atom immediately adjacent to the nitroso group. osha.govresearchgate.net The resulting α-hydroxy NDBA is an unstable intermediate that spontaneously decomposes. unito.itnih.gov This decomposition yields butyraldehyde (B50154) and a butyl-diazohydroxide intermediate, which can further break down to form a reactive butyl-diazonium ion. osha.govnih.gov This highly electrophilic species is capable of alkylating cellular macromolecules. unito.itresearchgate.net
The process can be summarized as follows:
Enzymatic α-hydroxylation of NDBA to form N-nitroso-(1-hydroxybutyl)-n-butylamine.
Spontaneous decomposition of the unstable α-hydroxy metabolite.
Formation of butyraldehyde and a butyl-diazonium ion.
In addition to α-hydroxylation, oxidation at the terminal (omega, ω) and penultimate (omega-1, ω-1) carbons of the butyl chains represents a major metabolic route for NDBA. nih.govoup.com Omega-hydroxylation leads to the formation of N-nitroso-n-butyl-(4-hydroxybutyl)amine (NB4HBA), while (ω-1)-hydroxylation produces N-nitroso-n-butyl-(3-hydroxybutyl)amine (NB3HBA). nih.govoup.com
Further oxidation of these hydroxylated metabolites occurs. For instance, NB4HBA can be oxidized to N-nitroso-n-butyl-(3-carboxypropyl)amine (NB3CPA). oup.com These metabolites, including their glucuronide conjugates, are major end products found in urine. nih.gov Studies have shown that while (ω-1)-hydroxylation is the predominant pathway in the liver, ω-hydroxylation is more significant in extrahepatic tissues like the lungs and intestinal mucosa. nih.govsigmaaldrich.com The intestinal first-pass metabolism of NDBA, leading to the formation of these hydroxylated products, is a noteworthy aspect of its biotransformation. oup.com
Table 1: Major Metabolites of NDBA via Hydroxylation Pathways
| Metabolic Pathway | Initial Metabolite | Subsequent Oxidation Product |
| Omega (ω)-Hydroxylation | N-nitroso-n-butyl-(4-hydroxybutyl)amine (NB4HBA) | N-nitroso-n-butyl-(3-carboxypropyl)amine (NB3CPA) |
| Omega-1 (ω-1)-Hydroxylation | N-nitroso-n-butyl-(3-hydroxybutyl)amine (NB3HBA) | Further oxidation products |
| Alpha (α)-Hydroxylation | N-nitroso-(1-hydroxybutyl)-n-butylamine | Butyraldehyde, Butyl-diazonium ion |
The metabolic oxidation of NDBA is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. unito.itnih.govimpactfactor.org In vitro studies using rat liver microsomes have identified specific CYP isozymes involved in this process. Members of the CYP2B subfamily, such as CYP2B1, have been shown to effectively catalyze the α-hydroxylation of NDBA. nih.govwikigenes.org The induction of CYP2B enzymes leads to a significant increase in the rate of NDBA metabolism. nih.govoup.com
The CYP2E1 isozyme is also implicated in the metabolism of nitrosamines. nih.govucl.ac.uk However, for longer-chain nitrosamines like NDBA, the efficiency of CYP2E1 in promoting α-hydroxylation may be lower compared to its activity on shorter-chain compounds. wikigenes.org The specific P450 isoforms present in a particular tissue can influence the balance between different metabolic pathways, such as α-hydroxylation versus ω- and (ω-1)-hydroxylation. researchgate.net For example, studies with rat liver microsomes pretreated with different inducers demonstrated that CYP2B1 specifically catalyzed α-hydroxylation with high activity. nih.gov
Environmental Fate and Formation Dynamics of N Nitroso Di N Butylamine
Occurrence and Distribution in Aquatic and Terrestrial Ecosystems
N-Nitroso-di-n-butylamine has been detected in various environmental compartments, including water and soil, as well as in certain food products and tobacco smoke. nih.govacs.org Its presence in the environment is a concern due to its classification as a probable human carcinogen. tcmda.com
In aquatic systems, NDBA has been found in source water for drinking water treatment plants, finished drinking water, and groundwater. acs.orgpku.edu.cn For instance, a study in China detected NDBA in seven out of twelve source water samples at concentrations ranging from 1.0 to 19.9 ng/L. pku.edu.cn Another study in the Jialu River basin in China found NDBA in shallow groundwater, with total nitrosamine (B1359907) concentrations reaching up to 101.1 ng/L. acs.org The presence of NDBA in these water sources is often linked to contamination from industrial and domestic wastewater discharges. acs.org
Regarding terrestrial ecosystems, if released to soil, NDBA is expected to have low mobility. nih.gov It can adsorb to suspended solids and sediment in water. nih.gov Volatilization from moist soil surfaces is an expected transport pathway. nih.gov
NDBA has also been identified in various food items. It has been measured in soybean oil at a concentration of 290 μg/kg, in cheese at 20 to 30 μg/kg, and in smoked or cured meats at levels up to 3.9 μg/kg. nih.gov Additionally, it has been detected in tobacco smoke at a concentration of 3 ng per cigarette. nih.gov
Formation Mechanisms in Environmental Matrices
The formation of N-Nitroso-di-n-butylamine in the environment is a significant concern, arising from the reaction of its precursors in various environmental settings.
Precursor Identification and Nitrosation Pathways
The primary precursor for the formation of NDBA is the secondary amine, di-n-butylamine (DBA). nih.gov Tertiary amines, such as tributylamine, can also lead to the formation of NDBA, although the reaction rate is significantly lower. acs.orgusp.org These precursor amines can be found in industrial effluents, wastewater, and as components of some consumer products. acs.orgmatec-conferences.org
The main chemical process leading to the formation of NDBA is nitrosation, where a nitrosating agent reacts with the precursor amine. nih.gov In the environment, common nitrosating agents include nitrite (B80452) (NO₂⁻) and other oxides of nitrogen (NOx). nih.goveuropa.eu This reaction can occur in various environmental matrices, including water and soil, and can also happen during water treatment processes like chloramination. pku.edu.cnmatec-conferences.org Studies have confirmed that di-n-butylamine present in raw water can be a significant precursor to NDBA formation in drinking water. nih.gov
Influence of Environmental Parameters on NDBA Formation (e.g., pH, Oxidative Conditions)
Several environmental factors can influence the rate of NDBA formation. The pH of the surrounding medium plays a crucial role. The formation of N-nitrosamines from secondary amines and nitrite is generally favored under acidic conditions. acs.orgusp.org Kinetic modeling and experimental studies have shown that the risk of N-nitrosamine formation becomes significant at a pH below 6, especially at higher concentrations of nitrite. acs.orgusp.org
Oxidative conditions also impact NDBA formation. During water treatment, the use of disinfectants like monochloramine can lead to the formation of N-nitrosamines, including NDBA. researchgate.net However, pre-oxidation with chlorine before chloramination has been shown to reduce the formation of some nitrosamines. researchgate.net Conversely, ozonation has been observed to enhance the formation of certain nitrosamines when followed by chloramination. researchgate.net
Environmental Degradation Pathways and Attenuation Mechanisms
N-Nitroso-di-n-butylamine can be broken down in the environment through several processes, including photolysis, hydrolysis, and biodegradation.
Photolysis and Hydrolytic Decomposition
NDBA is sensitive to light, particularly ultraviolet (UV) radiation, and undergoes photolytic degradation. nih.govszabo-scandic.com Studies have shown that direct photolysis in the presence of sunlight can be a significant degradation pathway for NDBA in surface waters. nih.govacs.org The half-life of NDBA under simulated midday sun conditions has been reported to be between 12 and 15 minutes. nih.govacs.org The rate of photolytic degradation is influenced by pH, with lower pH conditions generally favoring faster degradation. kswe.org
In contrast to its susceptibility to photolysis, NDBA is resistant to hydrolysis, meaning it does not readily break down through reaction with water under normal environmental conditions. europa.eu It is stable in neutral or alkaline aqueous solutions in the dark but decomposes slowly in acidic solutions. nih.gov
Biodegradation and Microbial Transformation Processes
Biodegradation of NDBA can occur, but it is often a slow process. nih.gov Some studies have indicated that NDBA is not expected to readily biodegrade in soil or water, which has been attributed to its hydrophobicity and the steric hindrance from its bulky alkyl groups. safehometestkits.comnih.gov
However, other research suggests that biodegradation can be an important fate process. chemicalbook.com Under anaerobic conditions, a mixed methanogenic culture showed an insignificant decrease in NDBA concentration, while other smaller nitrosamines were degraded. researchgate.net In contrast, under aerobic and anoxic conditions relevant to groundwater recharge, NDBA has been found to be biodegradable with half-lives ranging from 1.3 to 7 days, provided an adapted microbial community is present. nih.gov Specific bacterial strains, such as Bacillus species LT1C, have demonstrated the ability to biodegrade NDBA, with a removal ratio of 37.1% over 10 days in a laboratory setting. iwaponline.com Another bacterial strain, Rhodococcus jostii RHA1, can also biotransform NDBA, particularly when grown on propane. nih.gov
Data Table: Environmental Occurrence and Degradation of N-Nitroso-di-n-butylamine
| Parameter | Finding | Reference(s) |
|---|---|---|
| Occurrence in Water | Detected in source water (1.0-19.9 ng/L) and finished drinking water. | pku.edu.cn |
| Found in shallow groundwater (total nitrosamines up to 101.1 ng/L). | acs.org | |
| Occurrence in Food/Other | Measured in soybean oil (290 µg/kg), cheese (20-30 µg/kg), and cured meats (up to 3.9 µg/kg). | nih.gov |
| Detected in tobacco smoke (3 ng/cigarette). | nih.gov | |
| Formation Precursors | Primary precursor is di-n-butylamine (DBA). | nih.gov |
| Tributylamine is a less significant precursor. | acs.orgusp.org | |
| Formation Conditions | Favored by acidic conditions (pH < 6). | acs.orgusp.org |
| Can form during water chloramination. | researchgate.net | |
| Photolysis Half-Life | 12-15 minutes under simulated midday sun. | nih.govacs.org |
| Biodegradation (Aerobic/Anoxic) | Half-life of 1.3-7 days in simulated groundwater recharge. | nih.gov |
| Biodegradation (Bacterial Strain) | Bacillus species LT1C showed 37.1% removal in 10 days. | iwaponline.com |
| Hydrolysis | Does not readily hydrolyze in water. | europa.eu |
Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| N-Nitroso-di-n-butylamine | NDBA |
| Di-n-butylamine | DBA |
| Tributylamine | |
| Nitrite | NO₂⁻ |
| Monochloramine | |
| Chlorine |
Molecular and Cellular Research on N Nitroso Di N Butylamine Interactions
Molecular Adduct Formation and Characterization
Upon metabolic activation, NDBA can form covalent bonds with macromolecules, leading to the formation of molecular adducts. researchgate.netmdpi.commdpi.com This process is a key area of investigation in understanding the compound's biological activity.
Interaction with Deoxyribonucleic Acid (DNA) and Adduct Structures
The metabolic activation of N-nitrosamines, including NDBA, is a prerequisite for their interaction with DNA. acs.orgnih.govscispace.com This activation is primarily carried out by cytochrome P450 enzymes and involves the hydroxylation of the carbon atom at the α-position to the N-nitroso group. mdpi.comresearchgate.net This enzymatic reaction leads to the formation of unstable intermediates that can ultimately generate reactive electrophilic species. researchgate.neteuropa.eu These electrophiles, specifically carbenium ions, are capable of reacting with nucleophilic sites on DNA bases. acs.orgnih.govscispace.comeuropa.eu This covalent binding results in the formation of DNA adducts, which are considered to play a central role in the initiation of carcinogenesis. researchgate.netmdpi.com
The interaction of NDBA's reactive metabolites with DNA can lead to the formation of various adducts. While the specific adduct structures resulting from NDBA are a subject of ongoing research, studies on similar N-nitrosamines suggest that alkylation can occur at different positions on the DNA bases, particularly on guanine (B1146940) and thymine. europa.eucdc.gov For instance, research on N-nitrosodi-n-propylamine, a related compound, has shown the formation of n-propyl and isopropyl DNA adducts. cdc.govcdc.gov The formation of these adducts is a critical event, as they can lead to mutations if not repaired.
Interaction with Proteins and Other Biomolecules
In addition to DNA, the reactive metabolites of N-nitrosamines can also form adducts with proteins and other biomolecules. cdc.govcdc.gov The alkylation of proteins by these metabolites is a recognized mechanism of toxicity. cdc.govcdc.gov While specific data on NDBA-protein adducts is limited, research on analogous compounds provides insights into this process. For example, studies with N-nitrosodi-n-propylamine have suggested that its metabolites can alkylate nucleic acids and proteins. cdc.gov The formation of protein adducts can potentially disrupt normal cellular functions and signaling pathways. Further research is needed to characterize the specific protein targets of NDBA and the functional consequences of these interactions.
Cellular Responses and Repair Mechanisms at a Mechanistic Level
Cells possess intricate mechanisms to respond to and repair the damage caused by chemical agents like NDBA. These responses involve complex signaling pathways and specialized DNA repair systems.
DNA Repair Pathways for NDBA-Induced Adducts
Cells have evolved various DNA repair pathways to counteract the effects of DNA adducts formed by N-nitrosamines. europa.eu The specific repair mechanism employed depends on the type of adduct formed. europa.eu One of the key repair mechanisms is O6-methylguanine-DNA methyltransferase (MGMT), a gene that can be induced by DNA-damaging treatments. europa.eu This enzyme specifically removes alkyl groups from the O6 position of guanine, a common site of adduction by nitrosamines. Other repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER), are also likely involved in repairing the diverse range of DNA lesions that can be induced by NDBA metabolites. The efficiency and accuracy of these repair pathways are critical in determining the ultimate cellular fate following exposure to NDBA.
Perturbations in Cellular Signaling Pathways
The interaction of NDBA and its metabolites with cellular components can lead to perturbations in various signaling pathways. Studies have shown that NDBA can induce apoptosis, or programmed cell death, in HepG2 cells through a caspase-dependent pathway. medchemexpress.commedchemexpress.com This suggests that the cell recognizes the damage induced by NDBA and initiates a self-destruction program. Furthermore, NDBA has been observed to induce oxidative DNA damage in these cells. medchemexpress.commedchemexpress.com This indicates that the compound can disrupt the cellular redox balance, leading to the generation of reactive oxygen species that can further damage cellular components, including DNA. The activation of these signaling pathways represents the cell's attempt to manage the stress and damage caused by NDBA exposure.
Advanced Spectroscopic and Computational Modeling Studies of Molecular Interactions
Modern analytical and computational techniques are providing deeper insights into the molecular interactions of N-nitrosamines.
N-Nitroso-di-n-butylamine-d18 is utilized as an internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of NDBA. hsa.gov.sgshimadzu.com Spectroscopic techniques, such as UV/Vis spectroscopy, have been employed to study the photolytic degradation of nitrosamines, revealing their sensitivity to light. szabo-scandic.comscience-softcon.deacs.org
Computational chemistry, particularly density functional theory (DFT), has emerged as a powerful tool to investigate the mechanisms of N-nitrosamine activation. acs.orgnih.govscispace.com These computational models can calculate the thermodynamics and kinetics of the metabolic steps, including α-hydroxylation and the formation of reactive carbenium ions. acs.orgnih.govscispace.com Such studies provide detailed insights into the electronic and steric factors that influence the DNA-alkylating potential of these compounds. acs.orgnih.govscispace.com Kinetic modeling has also been used to predict the formation of N-nitrosamines under various conditions. researchgate.net These advanced methods are crucial for understanding the fundamental chemical and physical properties that govern the molecular interactions of NDBA.
Interactive Data Table: Research Findings on N-Nitroso-di-n-butylamine Interactions
| Research Area | Key Finding | Cell/System Used | Method(s) |
| DNA Adduct Formation | Metabolic activation by cytochrome P450 is required to form reactive electrophiles that bind to DNA. mdpi.comresearchgate.net | Rat liver microsomes | Incubation assays |
| Cellular Response | Induces apoptosis via a caspase-dependent pathway. medchemexpress.commedchemexpress.com | HepG2 cells | Cell-based assays |
| Cellular Response | Causes oxidative DNA damage. medchemexpress.commedchemexpress.com | HepG2 cells | Cell-based assays |
| Analytical Methodology | NDBA-d18 is used as an internal standard for accurate quantification. veeprho.comhsa.gov.sgshimadzu.com | Biological samples | LC-MS/MS |
| Computational Modeling | DFT calculations elucidate the mechanism of metabolic activation and DNA alkylation. acs.orgnih.govscispace.com | In silico | Density Functional Theory |
Future Research Directions and Methodological Innovations for N Nitroso Di N Butylamine D18
Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput
The demand for highly sensitive and rapid analytical methods for nitrosamine (B1359907) detection is a significant driver of innovation. news-medical.net Current methods, often based on gas or liquid chromatography, can have long analysis times and complex sample preparation steps. news-medical.net Future research will likely focus on developing novel analytical platforms that offer both increased sensitivity and higher throughput.
Key areas of development include:
Advanced Mass Spectrometry Techniques: Techniques like nanoelectrospray ionization high-field asymmetric waveform ion mobility spectrometry with quadrupole time-of-flight mass spectrometry are being explored for the identification of nitrosamines in complex matrices like treated drinking water. science.gov Additionally, the use of advanced electron ionization (AEI) sources in GC-MS/MS systems has demonstrated the ability to achieve low parts-per-quadrillion detection levels for nitrosamines. thermofisher.comgcms.cz
High-Throughput Screening: Headspace SIFT-MS (Selected Ion Flow Tube Mass Spectrometry) is emerging as a promising technique for the high-throughput screening of volatile nitrosamines. news-medical.net This method significantly reduces sample preparation time, as derivatization of the highly polar nitrosamines is not required. news-medical.net
Improved Chromatographic Separations: The development of new liquid chromatography (LC) columns and separation conditions can lead to better peak shape and sensitivity, allowing for the quantification of nitrosamines at the low levels required by regulatory bodies. chromatographyonline.com Online UV irradiation coupled with luminol (B1675438) chemiluminescence detection after HPLC separation is another avenue being explored to achieve low detection limits without extensive sample concentration. researchgate.net
These advancements will enable more efficient and accurate monitoring of N-nitrosamines in various samples, with NDBA-d18 playing a crucial role as an internal standard for quantification. chromatographyonline.comuliege.be
Integration of Deuterated Analogues in Multi-Omics Research
The use of deuterated analogues like NDBA-d18 is expanding beyond traditional quantitative analysis into the realm of multi-omics research. medrxiv.orgnih.gov This integrated approach combines data from various "omics" fields, such as metabolomics and proteomics, to provide a more comprehensive understanding of the biological effects of compounds like N-nitrosodibutylamine (NDBA).
Future applications in this area may include:
Metabolic Isotope Labeling: Deuterium (B1214612) oxide (D2O) is a cost-effective and easily implemented tool for metabolic isotope labeling in quantitative omics studies. researchgate.netresearchgate.net This technique allows for the tracking of metabolic pathways and the determination of metabolic flux and turnover rates. researchgate.net
Pathway Analysis: By integrating metabolomic and proteomic data, researchers can identify metabolic pathways that are significantly affected by exposure to nitrosamines. nih.gov This can provide insights into the mechanisms of toxicity and help identify potential biomarkers of exposure. researchgate.net
Personalized Risk Assessment: Multi-omics data can be used to build personalized, cell-specific models to predict the effects of exposure to substances like NDBA. nih.gov
The use of NDBA-d18 as an internal standard in these studies is essential for accurate quantification of the unlabeled analyte, thereby strengthening the reliability of the multi-omics data. medrxiv.org
Computational Chemistry and In Silico Modeling of NDBA Reactivity and Fate
Computational chemistry and in silico modeling are becoming increasingly important tools for predicting the reactivity, metabolic fate, and potential toxicity of chemical compounds. nih.govacs.org These approaches offer a cost-effective and time-efficient way to screen large numbers of chemicals and prioritize them for further experimental testing. nih.gov
For NDBA, future research in this area could involve:
Quantum Mechanical (QM) Modeling: QM calculations can provide detailed insights into the electronic structure and reactivity of N-nitrosamines, helping to understand the mechanisms of their activation and deactivation pathways. tandfonline.comresearchgate.net This can aid in predicting their carcinogenic potential. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are used to predict the biological activity of compounds based on their chemical structure. tandfonline.com These models can be employed to predict the mutagenic potential of nitrosamines. tandfonline.com
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models use mathematical equations to describe the absorption, distribution, metabolism, and excretion of chemicals in the body, providing a way to simulate their kinetic behavior. uu.nl
Predicting Retention Time: Quantitative Structure Retention Relationship (QSRR) modeling can be a powerful tool for predicting the retention time of N-nitrosamines in chromatographic analysis, which can significantly speed up method development. uliege.beresearchgate.net
These computational approaches, while powerful, rely on accurate experimental data for model development and validation. The use of NDBA-d18 in laboratory studies provides the high-quality data needed to build and refine these in silico models.
Exploration of NDBA-d18 in Fundamental Chemical Kinetic Studies
Deuterated compounds like NDBA-d18 are invaluable tools in the study of chemical reaction mechanisms and kinetics. clearsynth.com The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered. unam.mx This effect can be used to elucidate the rate-determining steps of a reaction and to probe the structure of transition states.
Future research directions include:
Investigating Reaction Mechanisms: The deuterium kinetic isotope effect (DKIE) can be used to understand the mechanisms of N-nitrosamine formation and degradation. ansto.gov.au For example, studying the nitrosation of di-n-butylamine can provide insights into the conditions under which NDBA formation is a significant risk. usp.org
Standardizing Gas-Phase H/D Exchange: The use of exchange standards in gas-phase hydrogen/deuterium exchange (gHDX) mass spectrometry can lead to greater accuracy and precision in kinetic measurements. acs.org
Improving Metabolic Stability: Deuteration can be used to improve the metabolic stability of molecules, which is a key consideration in drug development. ansto.gov.au While not directly applicable to NDBA-d18 as a standard, the principles learned from such studies can be applied to other areas of chemical research.
The use of NDBA-d18 in these fundamental studies can provide a deeper understanding of the chemical and physical properties of N-nitrosamines.
Standardization and Inter-Laboratory Comparability in NDBA Research
Ensuring the accuracy and comparability of analytical results across different laboratories is crucial for regulatory purposes and for building a reliable body of scientific knowledge. europa.eu Inter-laboratory comparisons (ILCs), also known as proficiency testing, play a vital role in this process. europa.euiaea.org
Future efforts in this area should focus on:
Development of Certified Reference Materials: The availability of high-purity, well-characterized reference materials, including deuterated standards like NDBA-d18, is essential for the standardization of analytical methods. lgcstandards.com
Proficiency Testing Schemes: The organization of regular ILCs for the analysis of N-nitrosamines in various matrices (e.g., water, food, pharmaceuticals) helps to assess and improve the performance of analytical laboratories. researchgate.netcoresta.org
The consistent use of NDBA-d18 as an internal standard is a cornerstone of achieving comparability in NDBA research, as it helps to correct for variations in sample preparation and instrument response. unam.mxrsc.org
Q & A
Q. What methods are recommended for verifying the isotopic purity of N-Nitroso-di-n-butylamine-d18 during synthesis?
To confirm deuterium incorporation and isotopic purity (e.g., 99 atom% D), researchers should employ:
- Quantitative NMR Spectroscopy : Compare proton and deuterium signals to calculate isotopic enrichment .
- High-Resolution Mass Spectrometry (HRMS) : Analyze mass-to-charge ratios (e.g., molecular ion clusters) to distinguish between deuterated and non-deuterated species .
- Isotopic Ratio Monitoring : Validate purity using internal standards with known deuterium content, as described in NIST protocols for deuterated compounds .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Temperature : Store at -20°C or below to minimize thermal degradation .
- Light Exposure : Use amber vials to prevent photolytic decomposition, as nitroso compounds are light-sensitive .
- Moisture Control : Store in desiccated environments to avoid hydrolysis, which can alter chemical integrity .
Advanced Research Questions
Q. How can LC-MS/MS parameters be optimized for trace analysis of this compound in complex biological matrices?
- Column Selection : Use reversed-phase C18 columns with 2.6 µm particle size for improved resolution of nitroso compounds .
- Ionization Settings : Employ positive electrospray ionization (ESI+) with optimized cone voltage (e.g., 30–50 V) to enhance molecular ion detection .
- Multiple Reaction Monitoring (MRM) : Monitor transitions such as m/z 176.3 → 130.1 (quantitative) and 176.3 → 99.0 (qualitative) for specificity .
- Internal Standards : Use deuterated analogs (e.g., NDMA-d6) to correct for matrix effects and ionization variability .
Q. How can matrix interference be mitigated when quantifying this compound in food or environmental samples?
- Solid-Phase Extraction (SPE) : Pre-treat samples with mixed-mode sorbents (e.g., Strata™ X-C) to selectively isolate nitroso compounds .
- Chemical Derivatization : Convert nitrosoamines to UV-absorbing or fluorescent derivatives (e.g., using heptafluorobutyric acid) for enhanced detection .
- Spike-Recovery Validation : Perform recovery studies at 0.1–10 ppb levels to assess method accuracy in complex matrices like meat or fish .
Q. What strategies are effective for studying the formation pathways of this compound in simulated biological systems?
- pH-Dependent Nitrosation : Model reactions at pH 2–4 (mimicking gastric conditions) with sodium nitrite and tertiary amines to simulate endogenous formation .
- Inhibition Studies : Add ascorbic acid (200–500 ppm) to assess its role in blocking nitrosation reactions .
- Isotopic Tracing : Use -labeled nitrite to track nitroso group incorporation via HRMS .
Q. How can researchers address discrepancies in reported carcinogenic potency data for this compound?
- Dose-Response Replication : Conduct in vivo rodent studies using controlled dosing (e.g., 0.1–10 mg/kg/day) to validate tumorigenicity thresholds .
- Metabolite Profiling : Identify reactive intermediates (e.g., α-hydroxylated derivatives) via LC-HRMS to clarify metabolic activation pathways .
- Cross-Species Comparison : Compare hepatic CYP450 activity in humanized mouse models vs. wild-type to assess translational relevance .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
